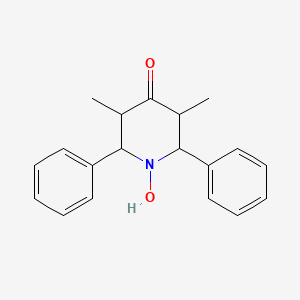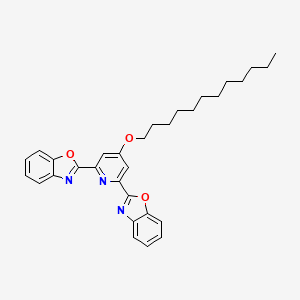
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two benzoxazolyl groups at the 2 and 6 positions and a dodecyloxy group at the 4 position. The presence of benzoxazolyl groups imparts significant photophysical properties, making it a subject of interest in the development of chemosensors and fluorescent materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Rings: The initial step involves the synthesis of benzoxazole rings through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution on Pyridine Ring: The benzoxazolyl groups are then introduced to the pyridine ring via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Introduction of Dodecyloxy Group: The final step involves the alkylation of the pyridine ring with a dodecyloxy group. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, strong bases like potassium carbonate; reactions often require elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
科学的研究の応用
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in the detection of metal ions due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Industry: Utilized in the development of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaics.
作用機序
The mechanism of action of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine primarily involves its interaction with specific molecular targets through its benzoxazolyl groups. These interactions can lead to changes in the electronic properties of the compound, resulting in fluorescence emission. The compound’s ability to bind to metal ions and other analytes makes it an effective chemosensor. The molecular pathways involved include photoinduced electron transfer and excited-state intramolecular proton transfer mechanisms.
類似化合物との比較
Similar Compounds
2,6-Bis(2-benzoxazolyl)pyridine: Lacks the dodecyloxy group, resulting in different solubility and photophysical properties.
2,6-Bis(2-benzoxazolyl)-4-methoxypyridine: Contains a methoxy group instead of a dodecyloxy group, leading to variations in its chemical reactivity and applications.
Uniqueness
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is unique due to the presence of the dodecyloxy group, which enhances its solubility in organic solvents and modifies its photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in various scientific fields.
特性
CAS番号 |
669087-80-3 |
|---|---|
分子式 |
C31H35N3O3 |
分子量 |
497.6 g/mol |
IUPAC名 |
2-[6-(1,3-benzoxazol-2-yl)-4-dodecoxypyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C31H35N3O3/c1-2-3-4-5-6-7-8-9-10-15-20-35-23-21-26(30-33-24-16-11-13-18-28(24)36-30)32-27(22-23)31-34-25-17-12-14-19-29(25)37-31/h11-14,16-19,21-22H,2-10,15,20H2,1H3 |
InChIキー |
HTIGEZIENFLBJN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=NC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)

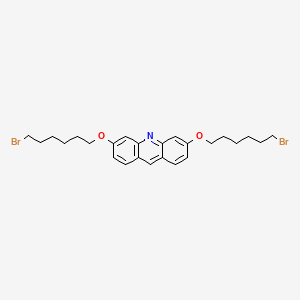
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
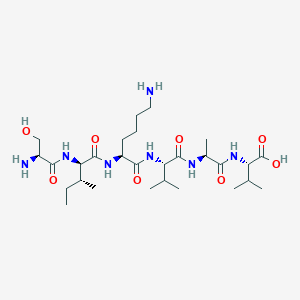
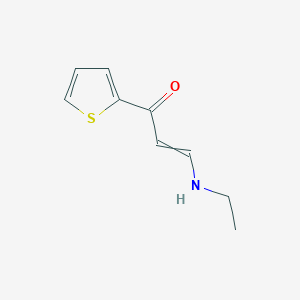
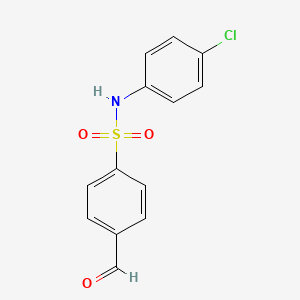
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
